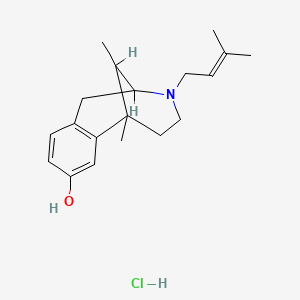

Pentazocine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

22205-05-6 |

|---|---|

Molekularformel |

C19H28ClNO |

Molekulargewicht |

321.9 g/mol |

IUPAC-Name |

1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H |

InChI-Schlüssel |

OQGYMIIFOSJQSF-UHFFFAOYSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

Kanonische SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

Herkunft des Produkts |

United States |

Molecular and Receptor Pharmacology of Pentazocine Hydrochloride

Pentazocine (B1679294) hydrochloride is a synthetically derived opioid analgesic with a complex pharmacological profile characterized by its interactions with multiple opioid receptors. patsnap.com Its clinical effects are the result of a mixed agonist-antagonist activity at these sites. nih.gov

Kappa Opioid Receptor (KOR) Agonism and Related Signaling

Pentazocine functions as a full agonist at the kappa opioid receptor (KOR). nih.govpharmacytimes.com This agonistic action is a primary contributor to its analgesic effects. patsnap.com When pentazocine binds to KORs, it initiates a cascade of intracellular signaling events. patsnap.com This includes the inhibition of the enzyme adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. patsnap.com The reduction in cAMP subsequently curtails the release of neurotransmitters involved in pain transmission, such as substance P and glutamate. patsnap.com Furthermore, the activation of KORs by pentazocine modulates ion channels, which results in the hyperpolarization of neurons and a further dampening of pain signals. patsnap.com The stimulation of kappa receptors is also associated with potential dysphoric and psychotomimetic effects, such as hallucinations and nightmares. patsnap.com

Mu Opioid Receptor (MOR) Partial Agonism and Weak Antagonism

The interaction of pentazocine with the mu-opioid receptor (MOR) is multifaceted, exhibiting both partial agonist and weak antagonist properties. patsnap.comnih.gov This dual activity means that while it can activate the MOR to some extent, it also competes with and can block the effects of full MOR agonists like morphine. patsnap.comdrugbank.com This antagonistic action is considered weak. guidetopharmacology.org The partial agonism at the MOR contributes to its analgesic properties but also establishes a "ceiling effect" for respiratory depression, a significant side effect of many full MOR agonists. patsnap.comwikipedia.org This suggests that beyond a certain dose, the risk of respiratory depression does not increase. wikipedia.org

Delta Opioid Receptor (DOR) Binding Profile

In vitro binding assays have indicated that pentazocine possesses a higher affinity for kappa and mu opioid receptors compared to delta-opioid receptors (DOR). researchgate.net While some research suggests a potential role for DOR in the rewarding effects of pentazocine, its direct binding and functional activity at this receptor are less pronounced than at KOR and MOR. researchgate.netnih.gov

Stereoselectivity of Opioid Receptor Interactions

Pentazocine is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers), (-)-pentazocine and (+)-pentazocine, which have distinct pharmacological profiles. nih.gov

The (-)-pentazocine enantiomer is primarily responsible for the opioid effects of the drug. guidetopharmacology.org It acts as a kappa opioid receptor agonist and is the key contributor to the analgesic properties of pentazocine. guidetopharmacology.orgnih.gov Research has shown that the analgesic effects of (-)-pentazocine are mediated through KOR. nih.govdrugbank.com This enantiomer has a higher affinity for both KOR and MOR compared to the delta-opioid receptor. researchgate.net Studies in mice suggest that MOR plays a significant role in the thermal, mechanical, and somatic chemical antinociception induced by (-)-pentazocine, while KOR is more involved in visceral chemical antinociception. researchgate.net

In contrast to its levorotatory counterpart, the (+)-pentazocine enantiomer has a much lower affinity for opioid receptors and is considered inactive in terms of producing analgesia. nih.govdrugbank.com However, it does exhibit a tenfold greater affinity for the sigma receptor compared to the (-)-enantiomer. guidetopharmacology.org While not contributing to the analgesic effects, the interaction of (+)-pentazocine with sigma receptors may be involved in other pharmacological effects. nih.gov

Interactive Data Table: Opioid Receptor Binding and Activity of Pentazocine

| Receptor | Pentazocine Action | Enantiomer Primarily Responsible | Key Signaling Events/Effects |

| Kappa Opioid Receptor (KOR) | Full Agonist nih.govpharmacytimes.com | (-)-Pentazocine guidetopharmacology.orgnih.gov | Inhibition of adenylate cyclase, decreased cAMP, reduced neurotransmitter release (Substance P, glutamate), neuronal hyperpolarization. patsnap.com |

| Mu Opioid Receptor (MOR) | Partial Agonist / Weak Antagonist patsnap.comnih.gov | (-)-Pentazocine researchgate.net | Competition with full agonists, ceiling effect on respiratory depression. patsnap.comwikipedia.org |

| Delta Opioid Receptor (DOR) | Lower Binding Affinity researchgate.net | N/A | Less pronounced interaction compared to KOR and MOR. researchgate.net |

| Sigma Receptor | Agonist | (+)-Pentazocine guidetopharmacology.org | Higher affinity for the (+)-enantiomer, not involved in analgesia. guidetopharmacology.orgnih.gov |

Sigma Receptor Interactions and Functional Implications of Pentazocine Hydrochloride

This compound's pharmacological profile is significantly influenced by its interactions with sigma receptors, a unique class of intracellular proteins. These interactions contribute to effects that are distinct from its opioid receptor-mediated actions.

Sigma-1 Receptor (Sig-1R) Agonism

Pentazocine, particularly its dextrorotatory isomer, (+)-pentazocine, is a well-established and prototypical agonist for the sigma-1 receptor (Sig-1R). nih.govnih.gov This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival. drugbank.com The agonistic activity of pentazocine at the Sig-1R is a key component of its pharmacological actions that are independent of opioid receptors. patsnap.com

Research has utilized (+)-pentazocine as a classic and prototypical ligand to study the Sig-1R. nih.govnih.gov Its high affinity and selectivity for this receptor have made it an invaluable tool in pharmacological research. sigmaaldrich.com Studies have demonstrated that the activation of Sig-1R by agonists like (+)-pentazocine can offer neuroprotective effects. For instance, in a rat model of glaucoma, (+)-pentazocine demonstrated neuroprotective properties. nih.gov Furthermore, Sig-1R agonists, including (+)-pentazocine, have been shown to attenuate amnesia induced by beta-amyloid peptides in mice, suggesting a potential role in modulating cognitive processes. nih.gov

The interaction between (+)-pentazocine and the Sig-1R has been structurally elucidated, revealing a unique binding pose for the agonist within the receptor. rcsb.org This binding is facilitated by key amino acid residues, such as Glu172, Tyr103, and Asp126, which form hydrogen bonds and contribute to the stabilization of the ligand within the hydrophobic binding pocket. researchgate.net

Allosteric Modulation of Sigma-1 Receptor with (+)-Pentazocine as a Ligand

The binding of (+)-pentazocine to the Sig-1R is considered to occur at the orthosteric binding site. nih.govnih.gov Allosteric modulators of the Sig-1R are defined as compounds that can alter the activity of ligands, like (+)-pentazocine, that bind to this primary site. nih.govresearchgate.net These modulators can enhance the effects of orthosteric ligands. The concept of allosteric modulation at the Sig-1R has been explored with compounds such as phenytoin, which was found to allosterically modulate the binding of prototypic sigma site ligands. nih.gov This suggests that the pharmacological activity of pentazocine at the Sig-1R could potentially be influenced by other compounds acting at allosteric sites.

Contributions of Sigma Receptors to Non-Opioid Mediated Pharmacological Effects

The interaction of pentazocine with sigma receptors contributes to a range of pharmacological effects that are not mediated by opioid receptors. patsnap.com These non-opioid effects can include psychotomimetic effects, such as hallucinations and dysphoria. patsnap.comyoutube.com The activation of sigma receptors by pentazocine is thought to play a role in these central nervous system effects. patsnap.com

Intracellular Signaling Pathways Modulated by this compound

This compound modulates several key intracellular signaling pathways, which are downstream consequences of its receptor interactions. These modulations are central to its cellular and physiological effects.

Adenylate Cyclase Inhibition and Cyclic AMP Modulation

A significant intracellular signaling pathway affected by pentazocine is the adenylate cyclase-cyclic AMP (cAMP) system. This modulation is primarily linked to its agonist activity at kappa-opioid receptors (KORs). patsnap.com The activation of KORs by pentazocine leads to the inhibition of adenylate cyclase, an enzyme responsible for the synthesis of cAMP. patsnap.com This inhibition results in decreased intracellular levels of cAMP. patsnap.com The reduction in cAMP levels subsequently leads to a decrease in the release of certain neurotransmitters involved in pain transmission, such as substance P and glutamate. patsnap.com In vitro studies have confirmed that (-)-pentazocine possesses a high affinity for KORs and that its binding leads to a reduction in cAMP. nih.govnih.gov

Ion Channel Modulation and Neuronal Membrane Potential Effects

Pentazocine also exerts significant effects on ion channels, thereby influencing neuronal membrane potential. Its action at KORs leads to the modulation of ion channels, resulting in the hyperpolarization of neurons and subsequent inhibition of pain signals. patsnap.com Furthermore, through its interaction with the Sig-1R, pentazocine can regulate ion channels, including potassium channels. drugbank.com This modulation of ion channels can, in turn, affect neurotransmitter release. drugbank.com The activation of Sig-1R by pentazocine has been shown to down-modulate A-type potassium currents in frog pituitary melanotrope cells through a G-protein-dependent pathway. nih.gov

Modulation of Neurotransmitter Release (e.g., Substance P, Glutamate)

This compound modulates the release of key neurotransmitters involved in pain signaling, primarily through its interaction with opioid and sigma receptors. Its action at kappa-opioid receptors (KORs) triggers a cascade of intracellular events that leads to the inhibition of adenylate cyclase. This enzymatic inhibition results in decreased levels of cyclic AMP (cAMP), which subsequently reduces the release of pronociceptive neurotransmitters such as Substance P and glutamate. researchgate.net The activation of KORs also influences ion channels, leading to neuronal hyperpolarization and a further decrease in the transmission of pain signals. researchgate.netnih.gov

Table 1: Summary of this compound's Effect on Neurotransmitter Release

| Receptor Target | Mechanism | Effect on Neurotransmitter Release |

|---|---|---|

| Kappa-Opioid Receptor (KOR) | Agonism → Inhibition of adenylate cyclase → Decreased cAMP | Decreased release of Substance P and Glutamate. researchgate.net |

| Sigma-1 Receptor (σ1) | Ligand Binding | Inhibition of ischemia-induced Glutamate release. nih.gov |

Receptor-Ligand Binding Dynamics and Structural Insights

The complex analgesic profile of this compound is defined by its distinct interactions with multiple receptor systems. Its binding dynamics, particularly its competition with other opioids and the structural basis of its interactions, have been elucidated through various advanced research techniques.

This compound functions as a mixed agonist-antagonist. While it is an agonist at the kappa-opioid receptor (KOR), it exerts weak antagonist or partial agonist activity at the mu-opioid receptor (MOR). researchgate.netnih.gov This dual action means that at the MOR, pentazocine competes directly with endogenous opioids, such as endorphins, and with full MOR agonists like morphine. researchgate.net By occupying the mu receptor binding sites without producing a strong agonistic effect, pentazocine can antagonize or reverse the effects of full agonists. nih.gov This competitive binding at the MOR is a key characteristic that differentiates it from pure opioid agonists and contributes to its specific pharmacological properties, including a ceiling effect on respiratory depression. nih.gov Studies have confirmed that pentazocine antagonizes the effects of other opioids by competing for the same receptor sites, with a particular emphasis on the mu-opioid receptor. nih.gov

Table 2: Receptor Competition Profile of this compound

| Receptor | Pentazocine's Action | Competes With | Consequence of Competition |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Weak Antagonist / Partial Agonist | Endogenous Opioids (e.g., endorphins), Full Agonists (e.g., morphine) | Antagonism of the analgesic and depressive effects of full agonists. researchgate.netnih.gov |

| Kappa-Opioid Receptor (KOR) | Agonist | N/A (primary agonistic action) | Mediates pentazocine's primary analgesic effects. researchgate.net |

The study of pentazocine's interaction with its receptor targets has been significantly advanced by specialized biochemical and structural biology techniques.

Radioligand Binding Assays: This is a cornerstone technique used to characterize the affinity and specificity of pentazocine for its receptors. These assays utilize a radiolabeled form of the ligand, typically tritiated (+)-pentazocine (³H-pentazocine), to quantify its binding to receptor preparations from tissues or cell cultures. nih.govupenn.edu Through saturation experiments, researchers can determine key binding parameters such as the dissociation constant (Kd), which indicates binding affinity, and the maximum binding capacity (Bmax), which reflects the density of receptor sites in a given tissue. nih.gov Competition assays, where a non-labeled compound is used to displace the radiolabeled pentazocine, allow for the determination of the binding affinities (Ki) of other ligands for the same site. researchgate.netnih.gov

X-ray Crystallography: This powerful technique provides high-resolution, three-dimensional structural information about the ligand-receptor complex. The crystal structure of the human σ1 receptor in a bound state with (+)-pentazocine has been resolved. researchgate.net This structural data offers precise insights into the binding pocket, revealing the specific amino acid residues that interact with the pentazocine molecule and the conformational changes that occur in the receptor upon binding. researchgate.netnih.gov Such structural blueprints are invaluable for understanding the molecular basis of ligand recognition and for guiding the design of new, more selective drugs.

Computational Modeling: Methods such as molecular docking and molecular dynamics (MD) simulations are used to create computational models of the interaction between pentazocine and its receptors. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net MD simulations can then be used to study the dynamic behavior of this complex over time, providing insights into the stability of the binding and the conformational changes involved. nih.govfilizolalab.org These computational approaches complement experimental data from radioligand assays and crystallography, helping to build a comprehensive picture of the receptor-ligand binding dynamics. fda.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Pentazocine Hydrochloride

Absorption and Tissue Distribution in Animal Models

Following oral administration in rats, pentazocine (B1679294) is absorbed rapidly from the gastrointestinal tract. nih.gov Evidence of this rapid absorption is the detection of radioactivity in the blood as early as five minutes post-administration. nih.gov Serum concentrations in this model reach a maximum level at 15 minutes. nih.gov

Once absorbed, pentazocine distributes to various tissues. Studies in mice have specifically examined the concentrations in serum and brain tissue in relation to its analgesic effects. Research indicates that the analgesic activity is primarily associated with the concentration of unchanged pentazocine in the brain. nih.gov After the initial distribution phase, a higher degree of analgesia is observed in animals with higher brain concentrations of the parent drug. nih.gov In dogs, pharmacokinetic studies following intramuscular administration have been described using a two-compartment model. nih.gov Furthermore, a physiologically based pharmacokinetic model has been developed for rats to describe the tissue distribution and elimination of pentazocine, incorporating key physiological parameters like organ volume and blood flow. nih.gov This model successfully predicted observed concentrations in both tissues and arterial blood after intravenous administration. nih.gov The tissue-to-blood partition coefficients of pentazocine in rabbits were found to be almost the same as those in rats. nih.gov

Metabolic Pathways and Metabolite Characterization in Experimental Systems

Hepatic Biotransformation Processes

The primary route of metabolism for pentazocine is through hepatic biotransformation. frontiersin.orgresearchgate.net This process involves two main types of reactions: Phase I oxidation and Phase II conjugation. The oxidative metabolism of pentazocine targets the terminal methyl groups of its dimethylallyl side chain. researchgate.net This results in the formation of isomeric alcohols (cis and trans) and a carboxylic acid derivative. nih.gov These oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the smooth endoplasmic reticulum of hepatocytes. researchgate.netepa.gov While specific preclinical studies pinpointing the exact CYP isoforms responsible for pentazocine metabolism in animal models are not extensively detailed in the provided results, it is known that CYP families 1, 2, and 3 are the most prominent in drug metabolism across various species, including rats, dogs, and monkeys. frontiersin.org Following oxidation, the parent drug and its hydroxylated metabolites can undergo Phase II metabolism, specifically glucuronidation, to form more water-soluble glucuronide conjugates, which facilitates their excretion. nih.govbioivt.com

Characterization of Active and Inactive Metabolites

The analgesic effects of pentazocine are primarily attributed to the parent compound. nih.govfrontiersin.org Specifically, the (-)-enantiomer of pentazocine is known to be the active opioid analgesic, whereas the (+)-enantiomer acts as a σ receptor agonist and lacks analgesic effects. frontiersin.org

Elimination Pathways and Excretion Profiles in Preclinical Studies

The elimination of pentazocine from the body occurs primarily through hepatic metabolism followed by renal excretion of the resulting metabolites. nih.govresearchgate.net In rats, a significant portion of an administered dose is excreted within 24 hours. nih.gov Mass balance studies using radiolabeled compounds are a standard method to determine the routes and rates of elimination for a drug and its metabolites. frontiersin.orgnih.gov

In one preclinical study involving rats, the excretion profile was quantified over a 24-hour period following oral administration of ³H-labelled pentazocine. The findings showed that 40.0% of the administered dose was excreted in the urine, while 14.3% was eliminated in the feces. nih.gov Further analysis of the urine after treatment with β-glucuronidase revealed the relative proportions of the excreted substances: 66% was identified as unchanged pentazocine, 5% as the cis-OH metabolite, 2% as the trans-OH metabolite, 4% as norpentazocine, and 3% as the trans-COOH metabolite. nih.gov Studies also confirmed that pentazocine undergoes enterohepatic circulation, a process where the drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, which can influence its elimination half-life. nih.gov

| Animal Model | Route of Administration | Timeframe | % Excreted in Urine | % Excreted in Feces | Source |

| Rat | Oral | 24 hours | 40.0% | 14.3% | nih.gov |

Table 1: Excretion Profile of Pentazocine in Rats

Preclinical Pharmacokinetic Modeling and Bioavailability Studies

Pharmacokinetic modeling in preclinical species is essential for understanding and predicting the disposition of a drug. For pentazocine, a two-compartment model has been used to describe its concentration-time curves in dogs. nih.gov In these studies, the elimination half-life (β-phase) was found to be independent of the dose, and the area under the curve (AUC) was proportional to the dose administered. nih.gov A more complex, physiologically based pharmacokinetic model was developed for rats, which successfully predicted drug concentrations in various tissues. nih.gov

Comparative Oral Bioavailability and Variability in Animal Models

The oral bioavailability of pentazocine is generally low, a characteristic attributed to extensive first-pass metabolism in the liver. frontiersin.org This phenomenon significantly reduces the amount of active drug that reaches systemic circulation after oral administration. frontiersin.org

Impact of Novel Drug Delivery Systems on Pharmacokinetic Parameters (e.g., Solid Lipid Nanoparticles)

Novel drug delivery systems are increasingly being investigated to overcome the pharmacokinetic limitations of conventional drug formulations. For pentazocine hydrochloride, a primary challenge is its extensive first-pass metabolism in the liver, which leads to low oral bioavailability and necessitates higher doses that may not be efficiently utilized. nih.govnih.gov Solid lipid nanoparticles (SLNs) have emerged as a promising carrier system to enhance the oral delivery and systemic availability of drugs like pentazocine. nih.govmdpi.com

SLNs are colloidal carriers made from biodegradable and physiologically compatible lipids, which are solid at room and body temperatures. worktribe.com By encapsulating pentazocine within this solid lipid matrix, it is possible to protect the drug from degradation in the gastrointestinal tract and, crucially, to facilitate its absorption through the intestinal lymphatic transport system. nih.govscispace.com This pathway bypasses the portal circulation and subsequent first-pass metabolism in the liver, thereby increasing the amount of unchanged drug reaching systemic circulation. nih.govresearchgate.net

Preclinical research, particularly in rat models, has demonstrated the significant impact of SLN formulation on the pharmacokinetic profile of pentazocine compared to conventional oral dosage forms. nih.gov Studies have shown that pentazocine-loaded SLNs lead to a marked improvement in oral bioavailability. nih.govresearchgate.net This enhancement is attributed to the avoidance of hepatic metabolism and the sustained release characteristics of the nanoparticle formulation. nih.gov

The encapsulation of pentazocine in SLNs alters several key pharmacokinetic parameters. nih.gov A notable change is the increase in the maximum plasma concentration (Cmax) and a prolongation of the time to reach maximum concentration (Tmax). Furthermore, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is significantly increased, indicating higher systemic availability. nih.gov The half-life (t1/2) of the drug is also extended, suggesting a more sustained release and slower elimination from the body. nih.govresearchgate.net

Pharmacokinetic Data from Preclinical Studies

The following tables summarize comparative pharmacokinetic data from a preclinical study in Wistar rats, evaluating a pentazocine-loaded SLN formulation against a conventional free pentazocine preparation.

Table 1: Key Pharmacokinetic Parameters of Pentazocine Formulations

| Parameter | Free Pentazocine | Pentazocine-Loaded SLN |

| Cmax (ng/mL) | 148.37 ± 11.23 | 394.19 ± 18.74 |

| Tmax (h) | 1.0 | 4.0 |

| AUC₀₋₂₄ (ng·h/mL) | 734.52 ± 41.18 | 3158.74 ± 165.29 |

| t₁/₂ (h) | 2.15 ± 0.28 | 6.84 ± 0.52 |

| Relative Bioavailability | - | 430.04% |

Data represents mean ± standard deviation.

Table 2: Plasma Concentration of Pentazocine Over Time

| Time (hours) | Free Pentazocine (ng/mL) | Pentazocine-Loaded SLN (ng/mL) |

| 0.5 | 102.63 ± 9.87 | 115.82 ± 10.91 |

| 1.0 | 148.37 ± 11.23 | 243.59 ± 15.66 |

| 2.0 | 115.29 ± 10.15 | 351.76 ± 17.82 |

| 4.0 | 78.41 ± 7.54 | 394.19 ± 18.74 |

| 8.0 | 35.16 ± 4.29 | 286.45 ± 16.33 |

| 12.0 | 18.92 ± 2.06 | 195.28 ± 13.47 |

| 24.0 | 5.74 ± 1.03 | 89.61 ± 8.95 |

Data represents mean ± standard deviation.

Neuropharmacological Effects in Preclinical Models

Mechanisms of Antinociception in Animal Models of Pain

Pentazocine's antinociceptive effects have been extensively evaluated in animal models using a variety of noxious stimuli, including visceral chemical, thermal, mechanical, and somatic chemical insults. These studies reveal a nuanced mechanism of action that is dependent on the type of pain stimulus.

In models of visceral pain, such as the acetic acid-induced writhing test in mice, (-)-pentazocine demonstrates significant antinociceptive activity nih.gov. Research utilizing µ-opioid receptor knockout (MOP-KO) mice has been instrumental in dissecting the underlying receptor mechanisms. Studies have shown that while the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine are abolished in MOP-KO mice, its ability to reduce visceral chemical nociception is retained nih.govnih.govresearchgate.net. This retained analgesic effect in the absence of µ-opioid receptors is completely blocked by pretreatment with nor-binaltorphimine (nor-BNI), a selective κ-opioid (KOP) receptor antagonist nih.govnih.gov. These findings strongly suggest that the κ-opioid receptor plays a crucial role in mediating pentazocine's analgesic effects on visceral chemical pain nih.govnih.govresearchgate.net. Therefore, it is understood that both MOP and KOP receptors are pivotal in the visceral chemical antinociception induced by (-)-pentazocine nih.gov.

The antinociceptive effects of (-)-pentazocine against thermal, mechanical, and somatic chemical stimuli are primarily mediated by the µ-opioid receptor (MOP) nih.govnih.govresearchgate.net. In preclinical studies using thermal nociception assays like the hot-plate and tail-flick tests, the analgesic effects of (-)-pentazocine were significantly diminished or completely absent in mice lacking the MOP receptor nih.govnih.gov. Similarly, in tests of mechanical antinociception (e.g., hind-paw pressure test) and somatic chemical antinociception (e.g., formalin test), the efficacy of (-)-pentazocine was abolished in MOP-KO mice nih.govnih.govresearchgate.net. This body of evidence indicates that the MOP receptor is essential for pentazocine-induced analgesia in response to thermal, mechanical, and somatic chemical pain stimuli nih.govnih.govresearchgate.net.

| Nociceptive Test Type | Primary Opioid Receptor Involved | Effect in MOP-KO Mice | Antagonist Blockade |

|---|---|---|---|

| Visceral Chemical (e.g., Writhing Test) | Kappa (KOP) and Mu (MOP) | Antinociception retained | nor-Binaltorphimine (KOP antagonist) |

| Thermal (e.g., Hot-Plate, Tail-Flick) | Mu (MOP) | Antinociception abolished | - |

| Mechanical (e.g., Hind-Paw Pressure) | Mu (MOP) | Antinociception abolished | - |

| Somatic Chemical (e.g., Formalin Test) | Mu (MOP) | Antinociception abolished | - |

Pentazocine hydrochloride is characterized as a mixed agonist-antagonist opioid guidetopharmacology.org. Its analgesic properties are primarily attributed to its agonist activity at the κ-opioid receptor and partial agonist or weak antagonist activity at the µ-opioid receptor ndanesthesiaservices.compatsnap.com. In vitro binding assays have confirmed that (-)-pentazocine possesses a higher affinity for KOP and MOP receptors compared to δ-opioid receptors nih.govnih.gov.

The dual action on both mu and kappa receptors contributes to its complex analgesic profile researchgate.net. The analgesic actions of (-)-pentazocine can be effectively reversed by the KOP-selective antagonist nor-binaltorphimine, but not by the MOP-selective antagonist beta-funaltrexamine, suggesting a kappa-receptor mediated mechanism nih.gov. This is further supported by studies where antisense oligodeoxynucleotides targeting the KOR-1 clone, which encodes the kappa-receptor, successfully blocked the analgesic effects of (-)-pentazocine nih.gov. As detailed in the preceding sections, the specific contribution of each receptor subtype is largely dependent on the nature of the pain stimulus being modeled nih.govresearchgate.net.

Preclinical research has identified significant sex-dependent differences in the antinociceptive effects of pentazocine, with male animals generally exhibiting a greater analgesic response nih.govwsu.edu. In studies with various rat strains, (-)-pentazocine was consistently more potent and produced a greater maximal antinociceptive effect in males compared to females in the warm-water tail-withdrawal assay nih.gov. The extent of this sex difference varied notably across different strains, indicating a genetic component to this phenomenon nih.gov. For instance, (-)-pentazocine was 2.5-fold more potent in males of the F344 strain and 11-fold more potent in males of the Wistar strain nih.gov.

In mice, the antinociceptive effects of (-)-pentazocine in both the hot-plate and writhing tests were significantly greater in males than in females nih.gov. These findings are consistent with broader observations that many opioid agonists with significant κ-receptor activity are more effective in males nih.govwsu.edu. It has been suggested that these sex differences are not secondary to differences in sedative effects, as no consistent sex-dependent differences were observed in locomotor activity wsu.edu.

| Animal Model | Nociceptive Assay | Observed Sex Difference |

|---|---|---|

| Rats (F344, Lewis, Sprague-Dawley, Wistar strains) | Warm-water tail-withdrawal | More potent and greater maximal effect in males nih.gov |

| Mice | Hot-plate test | Significantly higher antinociception in males nih.gov |

| Mice | Writhing test | Significantly higher antinociception in males nih.gov |

Central Nervous System Modulatory Effects Beyond Analgesia

In addition to its primary role in pain modulation, this compound exerts other effects on the central nervous system, notably sedation.

The co-administration of pentazocine with other CNS depressants, such as benzodiazepines, alcohol, anesthetics, and antipsychotics, can lead to profound sedation and respiratory depression in animal models unboundmedicine.combyethost8.com. The risk of enhanced CNS depression is a significant consideration in preclinical pharmacological studies involving pentazocine in combination with other centrally acting agents drugbank.com. For example, concurrent use with substances like amitriptyline, amobarbital, and various benzodiazepines has been shown to increase the risk or severity of CNS depression drugbank.com.

Neurobiological Mechanisms of Dysphoric and Psychotomimetic Effects (in relation to KOR and Sigma Receptor Activation)

The dysphoric and psychotomimetic effects of pentazocine, such as mood changes, hallucinations, and delusions, are linked to its complex interactions with kappa opioid receptors (KOR) and sigma receptors. cda-amc.ca Preclinical evidence indicates that these effects are primarily mediated by the levorotatory isomer of pentazocine. nih.gov

Activation of KOR by the (-)-pentazocine isomer is a key mechanism behind its dysphoric properties. e-safe-anaesthesia.orgnih.gov This is consistent with the known effects of other KOR agonists, which can produce depressive-like states and reduce sensitivity to rewarding stimuli in animal models. unc.edu

In addition to KOR agonism, pentazocine's interaction with sigma receptors contributes to its psychotomimetic profile. drugbank.com Both the (+) and (-) isomers of pentazocine exhibit affinity for sigma receptors. nih.gov Studies in mice suggest that while the analgesic effects of (-)-pentazocine are mediated by KOR, certain neurobiological effects are mediated by sigma receptors for both isomers. nih.gov The activation of the sigma-1 receptor, a unique ligand-operated chaperone protein found in the central nervous system, is thought to play a significant role in these effects. researchgate.net This dual receptor interaction underscores the complex neuropharmacology of pentazocine, where different receptors and isomers may be responsible for its distinct therapeutic and adverse effects. nih.govnih.gov

Functional Antagonism of Other Opioid Analgesics in Preclinical Pain Models

This compound is classified as a mixed agonist-antagonist opioid. nih.gov This dual action is central to its ability to functionally antagonize the effects of other opioid analgesics, particularly mu-receptor agonists like morphine and meperidine. drugbank.come-lactancia.org

In preclinical models, pentazocine has been shown to weakly antagonize the analgesic effects of morphine and meperidine. drugbank.come-lactancia.org This antagonism is attributed to its competitive binding to opioid receptors, especially the mu-receptor, where it acts as a weak antagonist or partial agonist. e-safe-anaesthesia.orgdrugbank.com By occupying these receptors, pentazocine can displace or prevent the binding of full mu-agonists, thereby reducing their analgesic efficacy. drugbank.com

Research in mice has demonstrated that both (+)-pentazocine and (-)-pentazocine can antagonize morphine-induced analgesia. nih.gov The lack of stereospecificity for this antagonistic effect suggests a non-opioid mechanism may also be involved, with evidence pointing towards the involvement of a sigma receptor-mediated anti-opioid system. nih.gov Furthermore, pentazocine produces an incomplete reversal of the cardiovascular, respiratory, and behavioral depression induced by morphine and meperidine. drugbank.come-lactancia.org This characteristic can precipitate withdrawal symptoms in subjects dependent on other opioids. cda-amc.ca

| Antagonized Opioid | Preclinical Model | Observed Effect | Probable Mechanism |

| Morphine | Mice | Weak antagonism of analgesia drugbank.comnih.gov | Competition at mu-opioid receptors; potential involvement of a sigma receptor anti-opioid system drugbank.comnih.gov |

| Meperidine | Animal Models | Weak antagonism of analgesia drugbank.come-lactancia.org | Competition at mu-opioid receptors drugbank.com |

Cardiovascular and Other Systemic Pharmacological Profiles in Animal Models

Hemodynamic Responses in Preclinical Studies

Preclinical studies, primarily in canine models, have revealed that pentazocine administration leads to significant, though often complex, hemodynamic responses. These effects are influenced by the animal's state of consciousness and the dosage administered. nih.gov

In conscious dogs, intravenous pentazocine produced dose-dependent increases in both blood pressure and heart rate. nih.gov However, the response becomes more complex in anesthetized or curarized-conscious states. In curarized-conscious dogs, a biphasic blood pressure response was observed, characterized by an initial decrease followed by an increase. nih.gov In open-chest anesthetized dogs, pentazocine initially caused a simultaneous decrease in blood pressure, heart rate, contractility, and mean peripheral vascular resistance. This was later followed by a secondary phase where blood pressure and contractility rose above control levels. nih.gov

The sympathomimetic effects, such as increased blood pressure and heart rate, are likely due to an increase in plasma catecholamine concentrations. e-safe-anaesthesia.orgnih.gov Studies on isolated dog adrenal glands have shown that pentazocine directly induces a dose-dependent efflux of catecholamines. nih.gov The cardiovascular responses to pentazocine are thought to be a net result of two opposing actions: an indirect reflex activation of the sympathetic nervous system and a direct depressant effect on the myocardium. nih.gov

| Preclinical Model State | Blood Pressure Response | Heart Rate Response | Other Hemodynamic Effects |

| Conscious Dogs | Dose-dependent increase nih.gov | Dose-dependent increase nih.gov | - |

| Curarized-Conscious Dogs | Biphasic: Initial decrease, then increase nih.gov | Stimulated nih.gov | - |

| Anesthetized Dogs (Open-Chest) | Biphasic: Initial decrease, then increase above control nih.gov | Initial decrease nih.gov | Initial decrease in contractility and peripheral vascular resistance; initial increase in aortic blood flow nih.gov |

Renal Effects in Experimental Animals

Investigations in animal models have focused on the impact of pentazocine on renal hemodynamics. In a study involving anesthetized dogs, intravenous administration of pentazocine was found to cause a transient but significant decrease in renal blood flow. nih.gov

Following injection, renal blood flow was observed to decrease to approximately 77-81% of the control values. nih.gov This reduction in blood flow was temporary, with measurements returning to baseline levels within 10 to 15 minutes after the drug was administered. nih.gov

| Animal Model | Pentazocine Administration | Effect on Renal Blood Flow | Duration of Effect |

| Anesthetized Dogs | Intravenous | Transient decrease (77-81% of control) nih.gov | Returned to control values in 10-15 minutes nih.gov |

Structure Activity Relationships Sar and Analogue Design

Benzomorphan (B1203429) Chemical Class and Core Structure Modifications

Pentazocine (B1679294) belongs to the benzomorphan class of chemical compounds, which are derivatives of morphine. taylorandfrancis.com This class is characterized by a rigid molecular structure that serves as a scaffold for various modifications. The core structure of benzomorphans, including pentazocine, presents key sites for chemical alteration, primarily at the basic nitrogen atom and the phenolic hydroxyl group. patsnap.com These modifications are instrumental in modulating the compound's pharmacological profile.

The stereochemistry of the benzomorphan ring system is a critical determinant of its interaction with opioid receptors. For instance, the (-)-enantiomers of 5,9-dimethyl-2'-hydroxy-6,7-benzomorphan derivatives, which includes pentazocine, typically possess the 1R-configuration, a feature that is essential for high-affinity binding to opioid receptors. acs.orgacs.org

Key modifications to the benzomorphan core that influence activity include:

N-Substituent: The nature of the substituent on the nitrogen atom significantly impacts receptor affinity and selectivity.

Hydroxyl Group Position: The location of the hydroxyl group on the aromatic ring can drastically alter the compound's binding profile. acs.orgnih.gov For example, shifting the hydroxyl group from the 2'-position to the 3'-position in certain 6,7-benzomorphan derivatives has been shown to increase affinity for the NMDA receptor-channel complex while reducing affinity for the µ-opioid receptor. acs.orgnih.gov

Ring Substituents: Modifications to the benzomorphan ring system itself, such as the addition of methyl groups, also play a role in defining the compound's pharmacological properties.

Impact of Structural Modifications on Opioid Receptor Affinity and Selectivity

Pentazocine hydrochloride exhibits a complex pharmacological profile, acting as an agonist at the kappa (κ) opioid receptors and a weak antagonist or partial agonist at the mu (µ) opioid receptors. patsnap.comnih.gov This mixed agonist-antagonist activity is a direct consequence of its specific structural features and their interactions with different opioid receptor subtypes.

The stereoselectivity of pentazocine is a prime example of how subtle structural differences can lead to significant changes in receptor interaction. The (-)-enantiomer of pentazocine is primarily responsible for its κ-opioid receptor agonism, while the (+)-enantiomer displays a higher affinity for the sigma (σ) receptor. nih.gov

Studies on benzomorphan derivatives have further elucidated the structure-activity relationships governing opioid receptor affinity:

| Modification | Impact on Receptor Affinity/Selectivity |

| Shift of Hydroxyl Group | Moving the hydroxyl group from the 2' to the 3' position can decrease µ-opioid receptor affinity. acs.orgnih.gov |

| N-Substituent Modification | Altering the group attached to the nitrogen can modulate affinity and functional activity at µ, δ, and κ receptors. cnr.it |

| Stereochemistry | The absolute configuration of the benzomorphan core is critical for differentiating between opioid receptor and other receptor (e.g., NMDA) binding. acs.orgnih.gov |

These findings underscore the principle that minor chemical alterations can lead to profound differences in how a molecule interacts with its biological targets.

Design and Synthesis of Pentazocine Analogues for Specific Receptor Targeting

The knowledge gained from SAR studies has paved the way for the rational design and synthesis of pentazocine analogues aimed at specific receptor targets. The goal of such endeavors is often to develop compounds with a more desirable pharmacological profile, such as enhanced analgesic efficacy with a reduced side-effect profile.

A notable example is the synthesis of N-substituted benzomorphans, which are analogues of compounds like LP2, designed to be dual-target MOR/DOR ligands. cnr.it The synthesis of these analogues often involves multi-step processes starting from precursors and introducing various substituents on the nitrogen atom of the benzomorphan scaffold. cnr.it

The synthesis of pentazocine itself and its intermediates involves complex chemical reactions, such as the reaction of 2-butanone (B6335102) with cyanoacetic acid, followed by a high-pressure hydrogenation reaction to create a key intermediate, 3-methyl-3-pentenylamine. google.com The development of safer and more efficient synthetic routes for these intermediates is an ongoing area of research. google.com

By strategically modifying the pentazocine structure, researchers aim to create analogues that can selectively target specific opioid receptor subtypes or even other receptor systems, thereby fine-tuning the therapeutic effects of the parent compound.

Computational Chemistry Approaches in Pentazocine-Related Drug Design

In recent years, computational chemistry has emerged as a powerful tool in drug design and discovery, offering insights that can guide the synthesis and evaluation of new chemical entities. eujournal.orgfrontiersin.org While specific computational studies focused solely on this compound are not extensively detailed in the provided search results, the principles and methodologies are broadly applicable to its design and the development of its analogues.

Computational approaches that can be applied to pentazocine-related drug design include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a pentazocine analogue) when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.org By modeling the interaction between different analogues and opioid receptor subtypes, researchers can estimate their binding affinities and identify key interactions that contribute to binding.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its therapeutic and adverse effects. nih.govnih.gov Such models have been used to simulate the analgesic effects of pentazocine and to optimize dosing intervals. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org This can help in predicting the activity of newly designed analogues before they are synthesized.

These computational tools, in conjunction with traditional synthetic chemistry and pharmacological testing, provide a synergistic approach to the development of novel pentazocine analogues with improved therapeutic properties. eujournal.org

Advanced Analytical and Methodological Approaches in Pentazocine Hydrochloride Research

In Vitro Receptor Binding Assays and Radioligand Displacement Studies

In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its target receptors. These assays typically use radiolabeled ligands to quantify the binding of a test compound to specific receptors present in cell membrane preparations.

To dissect the interaction of pentazocine (B1679294) with different opioid receptor subtypes, researchers utilize cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express a single type of opioid receptor, namely mu (MOP), delta (DOP), or kappa (KOP). Radioligand displacement studies on these cell membranes allow for a precise determination of the binding affinity (Ki) of pentazocine for each receptor subtype.

Studies have shown that (-)-pentazocine, the opioid-active isomer, possesses a higher affinity for KOP and MOP receptors compared to DOP receptors. nih.govnih.gov In competitive binding assays using membranes from CHO cells expressing human opioid receptors, pentazocine demonstrated binding affinity to all three subtypes in the nanomolar range. researchgate.net For instance, one study determined the Ki values for (-)-pentazocine by measuring its ability to displace specific radioligands: [3H]DAMGO for MOP, [3H]DPDPE for DOP, and [3H]U69593 for KOP receptors. researchgate.net Another uniform assessment of various opioid drugs reported a Ki value for pentazocine at the human MOP receptor of over 100 nM. ovid.com This highlights its comparatively lower affinity for the MOP receptor relative to many other opioids. ovid.com

Table 1: Binding Affinity (Ki) of (-)-Pentazocine for Human Opioid Receptor Subtypes

| Receptor Subtype | Cell Line | Radioligand | Ki (nM) |

|---|---|---|---|

| Mu (MOP) | MOP/CHO | [3H]DAMGO | 22.3 |

| Delta (DOP) | DOP/CHO | [3H]DPDPE | 2260 |

| Kappa (KOP) | KOP/CHO | [3H]U69593 | 4.3 |

Data sourced from scientific research on pentazocine's binding properties. researchgate.net

Pentazocine is a racemic mixture, and its isomers exhibit different receptor affinities. The (+)-pentazocine enantiomer is known to be a selective sigma-1 (σ1) receptor agonist. nih.govnih.gov Radioligand binding assays are critical for characterizing this interaction. nih.govnih.gov [3H]-(+)-pentazocine is frequently used as the radioligand in these assays to determine the characteristics of the σ1 receptor and to screen for novel ligands that interact with it. nih.govnih.gov

Competitive inhibition assays using [3H]-(+)-pentazocine help determine the inhibition constant (Ki) of other potential σ1 receptor ligands. nih.gov Furthermore, (+)-pentazocine is often used as a "masking" agent in binding assays for the sigma-2 (σ2) receptor. nih.govfrontiersin.org Because the common σ2 radioligand [3H]-DTG binds to both sigma receptor subtypes, a high concentration of non-radioactive (+)-pentazocine is added to saturate and block the σ1 sites, thereby allowing for the specific study of binding to the σ2 receptor. nih.govfrontiersin.org However, research has shown that while (+)-pentazocine has a low affinity for the σ2 receptor (Ki of 406 nM), the concentrations used for masking can sometimes compete with the radioligand at the σ2 site, potentially confounding the results. frontiersin.orgrcsi.com

Functional Cell-Based Assays for Receptor Activation and Signal Transduction

Beyond simple binding, functional assays are essential to determine the cellular consequence of a ligand binding to its receptor—whether it acts as an agonist, antagonist, partial agonist, or inverse agonist.

G protein-coupled receptors (GPCRs), such as the opioid receptors, modulate the production of the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govrevvity.com MOP and KOP receptors typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. revvity.compatsnap.com

Functional assays measuring cAMP accumulation are used to quantify the agonist or antagonist activity of pentazocine at these receptors. nih.govnih.gov In these experiments, cells expressing the receptor of interest are stimulated with an agent like forskolin to increase basal cAMP levels. researchgate.net The ability of pentazocine to inhibit this forskolin-stimulated cAMP production is then measured. Such assays have confirmed that (-)-pentazocine acts as an agonist at opioid receptors, causing a dose-dependent decrease in cAMP levels. nih.govnih.gov This method is a sensitive way to screen for and characterize the functional activity of compounds at Gi-coupled receptors. nih.govgiffordbioscience.com

Opioid receptor activation can also lead to the modulation of ion channel activity, a key mechanism in regulating neuronal excitability. patsnap.com The activation of KOP receptors by an agonist like pentazocine can modulate ion channels, resulting in the hyperpolarization of neurons and the inhibition of pain signals. patsnap.com While direct studies on pentazocine hydrochloride's effect on specific ion channels in cellular systems are detailed, the downstream effects of its receptor activation are understood to involve this mechanism.

Separately, research into the sigma receptor activity of the (+)-isomer has shown effects on calcium signaling. One study found that the σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry (SOCE) in specific cell lines (MCF7σ1 and SK-N-SH). researchgate.net This was demonstrated by monitoring intracellular calcium concentrations with fluorescent probes after depleting intracellular calcium stores, suggesting a role for the σ1 receptor in modulating cellular calcium homeostasis. researchgate.net

Genetically Modified Animal Models in Pharmacological Research

Genetically modified animal models, particularly knockout mice, are invaluable tools for dissecting the in vivo role of specific receptors in the pharmacological effects of a drug. taconic.comwindows.net

To clarify the contribution of different opioid receptors to the effects of pentazocine, researchers have used MOP receptor knockout (MOP-KO) mice. nih.govnih.gov A significant study investigated the antinociceptive effects of (-)-pentazocine in wild-type, heterozygous, and homozygous MOP-KO mice. nih.gov The results showed that thermal, mechanical, and somatic chemical antinociception induced by (-)-pentazocine was significantly reduced or completely abolished in MOP-KO mice. nih.govnih.gov This finding strongly suggests that the MOP receptor plays a pivotal role in mediating these specific analgesic effects of (-)-pentazocine. nih.govnih.gov

Interestingly, the study also found that (-)-pentazocine retained its ability to produce visceral chemical antinociception in the MOP-KO mice. nih.govnih.gov This remaining analgesic effect was completely blocked by a KOP receptor antagonist, providing clear evidence that the KOP receptor is involved in the visceral analgesic effects of (-)-pentazocine. nih.govnih.gov The use of such genetically modified models allows for a definitive in vivo validation of hypotheses generated from in vitro binding and functional assay data. taconic.com

Opioid Receptor Knockout Mouse Models

The development of mice genetically engineered to lack specific opioid receptors has been a pivotal advancement in pharmacology, providing a powerful tool to dissect the in vivo mechanisms of opioid ligands like this compound. researchgate.netnih.gov Traditional pharmacological studies often relied on selective antagonists, but the utility of these ligands can be limited by their potential affinity for other receptor subtypes. researchgate.netnih.gov Knockout (KO) animal models, particularly those for the μ-opioid receptor (MOP-KO), overcome this limitation and have been instrumental in clarifying the complex pharmacology of pentazocine. researchgate.netnih.gov

Researchers utilize MOP-KO mice, which can be bred as homozygous (lacking both copies of the MOP receptor gene) or heterozygous (lacking one copy), alongside their wildtype littermates. researchgate.net This allows for a gene dose-dependent analysis, where the effects of a compound can be observed with zero, one, or two copies of the receptor gene. researchgate.net The use of these models has been crucial in providing new insights into the molecular pathways underlying the effects of various opioids, including pentazocine. researchgate.netnih.gov

Applications in Elucidating Receptor Mechanism Contributions

The application of MOP-KO mouse models has profoundly clarified the distinct roles of the μ-opioid (MOP) and κ-opioid (KOP) receptors in mediating the antinociceptive effects of (-)-pentazocine. researchgate.netresearchgate.netclinicaltrials.gov While (-)-pentazocine was historically considered to act primarily via the KOP receptor, studies using MOP-KO mice have revealed a more nuanced mechanism.

Research demonstrated that the antinociceptive effects of (-)-pentazocine against thermal (hot-plate, tail-flick tests), mechanical (hind-paw pressure test), and somatic chemical (formalin test) pain were completely abolished in homozygous MOP-KO mice and significantly reduced in heterozygous mice. researchgate.netresearchgate.netclinicaltrials.gov This suggests that the MOP receptor is indispensable for pentazocine's effects on these types of pain. researchgate.netresearchgate.netclinicaltrials.gov

| Pain Model | Type of Pain Stimulus | (-)-Pentazocine Effect in MOP-KO Mice | Implicated Receptor |

|---|---|---|---|

| Hot-Plate Test | Thermal | Abolished | μ-opioid (MOP) |

| Tail-Flick Test | Thermal | Abolished | μ-opioid (MOP) |

| Hind-Paw Pressure Test | Mechanical | Abolished | μ-opioid (MOP) |

| Formalin Test | Somatic Chemical | Abolished | μ-opioid (MOP) |

| Writhing Test | Visceral Chemical | Retained | κ-opioid (KOP) |

In Vivo Preclinical Models for Pharmacological Evaluation

Behavioral Pain Models (e.g., Tail-Flick, Hot-Plate, Writhing, Formalin Tests)

The pharmacological evaluation of pentazocine's analgesic properties relies on a battery of established behavioral pain models in rodents. clinicaltrials.govemedz.net These models assess different facets of nociception.

Tail-Flick and Hot-Plate Tests: These are models of acute thermal pain. clinicaltrials.govemedz.netmsdvetmanual.com In the tail-flick test, a radiant heat source is applied to the animal's tail, and the latency to flick the tail away is measured as an indicator of a spinal reflex. nih.govnih.gov The hot-plate test measures a more complex, supraspinal response, where the latency for the animal to lick its paw or jump after being placed on a heated surface is recorded. msdvetmanual.comnih.gov Pentazocine's efficacy in these tests is significantly dependent on the presence of the μ-opioid receptor. researchgate.netclinicaltrials.gov

Writhing Test: This model induces visceral chemical pain by intraperitoneal injection of an irritant like acetic acid. nc3rs.org.uk The animal's response, characterized by abdominal constrictions and stretching (writhes), is counted. This test was crucial in demonstrating that pentazocine's effect on visceral pain is mediated by the κ-opioid receptor. researchgate.netclinicaltrials.gov

Formalin Test: This test models persistent chemical pain and inflammation. clinicaltrials.govemedz.net An injection of dilute formalin into the paw elicits a biphasic pain response: an acute phase of intense nociception followed by a prolonged, inflammatory phase. nih.gov The time the animal spends licking or biting the injected paw is measured. Studies using this model showed that pentazocine's effect on this type of somatic pain is also dependent on the μ-opioid receptor. researchgate.netresearchgate.net

Models for Central Nervous System Depression and Drug Interaction Studies

Preclinical models are essential for characterizing the central nervous system (CNS) depressant effects of pentazocine and its potential for drug interactions. These studies often involve co-administration with other CNS-active agents to observe synergistic or antagonistic effects.

A common model for studying CNS depression and interactions with sedative drugs involves monitoring sleep induction in rodents. For instance, a study in mice investigated the interaction between pentazocine and diazepam. researchgate.netresearchgate.net In this model, the co-administration of the two drugs was evaluated by measuring the onset and duration of diazepam-induced sleep. researchgate.net Such models are critical for identifying potential additive CNS depressant effects, which is a significant clinical concern. researchgate.netdrugbank.com

Drug interaction studies also utilize the same behavioral pain models described previously. By co-administering pentazocine with another analgesic, such as morphine, researchers can determine if the interaction is synergistic, additive, or antagonistic based on the change in the antinociceptive response in tests like the tail-pressure or writhing tests. nc3rs.org.uk Furthermore, broad assessments of CNS effects are conducted using standardized safety pharmacology screens like the Functional Observational Battery (FOB) or Irwin test in rats and mice. nih.gov These tests evaluate changes in behavior, autonomic function, and motor coordination, providing a comprehensive profile of a compound's potential for CNS depression. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the precise and accurate quantification of this compound in various matrices, including bulk drug substances and pharmaceutical formulations. nih.govnc3rs.org.uk Reverse-phase HPLC (RP-HPLC) is the most commonly employed method.

These methods are validated according to established guidelines to ensure they are specific, linear, accurate, and precise. nih.govnc3rs.org.uk A typical RP-HPLC setup for pentazocine analysis involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as potassium phosphate or OPA buffer) and an organic solvent like methanol or acetonitrile. nih.gov Detection is commonly performed using a UV spectrophotometer at a wavelength where pentazocine shows good absorbance, such as 248 nm or 254 nm. nih.gov

The validated methods demonstrate excellent linearity over a specific concentration range. For example, one method showed linearity for pentazocine in the range of 100–300 μg/ml, with a coefficient of determination (R²) of 0.9999. nih.gov The sensitivity of these methods is confirmed by low limits of detection (LOD) and quantification (LOQ). In one study, the LOD and LOQ for pentazocine were found to be 0.097 μg/ml and 0.322 μg/ml, respectively. nih.gov The precision of the method is established by ensuring that the relative standard deviation (RSD) for repeated measurements is low, typically well within a 5% limit. nc3rs.org.uk

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

|---|---|---|---|

| Column | Dionex C18 | Intersil ODS C18 (250x4.6mm, 5.0µm) | ZORBAX SB-C18 (250x4.6mm, 5µm) |

| Mobile Phase | 0.1M K2HPO4 buffer (pH 4.0) and Methanol (60:40, v/v) | OPA buffer (pH 3.0) and Methanol (30:70, v/v) | Acetone and Water (60:40) with 0.1% formic acid (pH 3.5) |

| Flow Rate | Not specified | 1.0 ml/min | 1.5 ml/min |

| Detection Wavelength | 248 nm | 254 nm | 254 nm |

| Linearity Range | 100–300 µg/ml | 500-2500 µg/ml | 10–150 µg/L |

| LOD / LOQ (µg/ml) | 0.097 / 0.322 | Not specified | 0.00158 / 0.00479 |

Morphological Characterization Techniques for Novel Formulations (e.g., Transmission Electron Microscopy)

The morphological characterization of novel drug delivery systems is fundamental to understanding their in vivo performance. Advanced microscopy techniques, such as Transmission Electron Microscopy (TEM), are powerful tools for visualizing the structural features of nanoformulations, providing critical information on their size, shape, and surface characteristics. azonano.com This level of detail is crucial for assessing the stability and efficacy of nanoparticles designed for therapeutic agents like pentazocine. azonano.com

In the development of novel formulations for pentazocine, TEM has been employed to elucidate the surface morphology and particle dimensions of drug-loaded nanocarriers. nih.govnih.gov For instance, in studies involving pentazocine-loaded solid lipid nanoparticles (SLNs), TEM was used as a high-magnification imaging technique to analyze the precise morphological features of the developed formulations. nih.gov The analysis of an optimized SLN formulation (SLN2) revealed distinct, round-shaped particles with a narrow size distribution. nih.gov The average particle size for these pentazocine-loaded SLNs was determined to be 107 ± 5 nm. nih.gov This detailed visualization confirms the successful nano-scale fabrication of the spherical particles intended for the drug delivery system. nih.govnih.gov

While TEM provides high-resolution imaging for nanoparticles, other microscopy methods such as Scanning Electron Microscopy (SEM) have been utilized to characterize larger-scale formulations. In research on pentazocine-loaded ethyl cellulose microspheres, SEM analysis confirmed the fabrication of spherical particles. nih.govplos.org These studies revealed that the microspheres possessed porous structures. nih.govplos.org The mean particle size for these microspheres was found to range from 50 to 148 μm. nih.govplos.org SEM has also been applied to examine the surface morphology of transdermal patches, where it was observed that the drug was uniformly distributed throughout the ethyl cellulose film. jprinfo.com

The data gathered from these microscopic techniques are essential for confirming the physical integrity and intended structure of new this compound formulations.

Table 1: Morphological Characterization of Pentazocine Formulations

| Formulation Type | Analytical Technique | Key Findings | Particle Size |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Transmission Electron Microscopy (TEM) | Round-shaped particles, narrow size distribution. nih.gov | 107 ± 5 nm nih.gov |

| Ethyl Cellulose Microspheres | Scanning Electron Microscopy (SEM) | Spherical shape with porous structures. nih.govplos.org | 50 - 148 µm nih.govplos.org |

| Transdermal Patches | Scanning Electron Microscopy (SEM) | Uniform drug distribution in the film. jprinfo.com | N/A |

Comparative Preclinical Pharmacology and Mechanistic Distinctions

Comparison with Mu-Opioid Receptor Agonists (e.g., Morphine, Meperidine)

Differential Opioid Receptor Binding Profiles

Pentazocine (B1679294) hydrochloride's pharmacological activity is characterized by a complex interaction with multiple opioid receptors, distinguishing it from traditional mu-opioid receptor (MOR) agonists like morphine and meperidine. While morphine and meperidine primarily function as full agonists at the MOR, pentazocine exhibits a mixed agonist-antagonist profile. nih.govwikipedia.org It acts as an agonist at the kappa-opioid receptor (KOR) and as a partial agonist or weak antagonist at the MOR. patsnap.com

In contrast, morphine is a full agonist at the MOR and has weaker agonist activity at the KOR and delta-opioid receptor (DOR). Meperidine also acts as a full MOR agonist. The distinct binding profiles of these compounds are summarized in the table below.

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |

| Pentazocine | Partial Agonist / Weak Antagonist | Agonist | Low Affinity |

| Morphine | Full Agonist | Weak Agonist | Weak Agonist |

| Meperidine | Full Agonist | No significant activity | No significant activity |

Variances in Analgesic Efficacy and Ceiling Effects in Animal Models

In preclinical animal models, pentazocine demonstrates effective analgesia in various pain assays, including the formalin test and models of mechanical allodynia. scienceopen.commdpi.com However, a key pharmacological feature of pentazocine is the "ceiling effect" for its analgesic and respiratory depressant actions. nih.govwikipedia.org This means that beyond a certain dose, increasing the amount of pentazocine administered does not produce a further increase in its therapeutic or adverse effects. nih.govpainphysicianjournal.com This is a notable difference from full mu-opioid agonists like morphine, which typically show a dose-dependent increase in effect until limited by side effects. painphysicianjournal.com

The ceiling effect is a consequence of pentazocine's mixed agonist-antagonist properties. At higher doses, its antagonistic activity at the MOR may counteract its agonistic effects, leading to a plateau in the dose-response curve. nih.gov Studies in mice have shown that the antinociceptive effects of pentazocine are primarily mediated by the MOR at lower doses, while at higher doses, its activation of the KOR can compromise this analgesia, contributing to the bell-shaped dose-response curve. nih.gov

Distinct Central Nervous System and Systemic Pharmacological Profiles in Preclinical Settings

The differing receptor profiles of pentazocine, morphine, and meperidine result in distinct central nervous system (CNS) and systemic effects in preclinical studies.

Central Nervous System: While all three compounds produce analgesia, pentazocine is more frequently associated with psychotomimetic effects, such as hallucinations and dysphoria, which are attributed to its KOR agonism. wikipedia.orgnih.gov In contrast, morphine is more likely to produce euphoria. Pentazocine also possesses sedative properties. fda.govnih.gov The respiratory depression caused by pentazocine is subject to a ceiling effect, which may make it a safer option in this regard compared to full mu-agonists at higher doses. wikipedia.org

Systemic Effects: Preclinical data indicate that pentazocine can increase blood pressure and heart rate, whereas morphine typically causes a decrease in these cardiovascular parameters. nih.gov Pentazocine weakly antagonizes the analgesic effects of morphine and meperidine and can incompletely reverse the cardiovascular, respiratory, and behavioral depression induced by these full agonists. fda.govdrugbank.com

Comparison with Other Mixed Opioid Agonist-Antagonists (e.g., Nalbuphine (B1235481), Butorphanol)

Pentazocine belongs to a class of synthetic opioid agonist-antagonists that also includes nalbuphine and butorphanol (B1668111). apicareonline.com While all three share a mixed mechanism of action, there are notable differences in their receptor binding affinities and potencies.

Nalbuphine and butorphanol, like pentazocine, act as agonists at the KOR and have varying degrees of MOR antagonism or partial agonism. apicareonline.comnih.gov Nalbuphine's opioid antagonist activity is reported to be ten times that of pentazocine. wikipedia.org Butorphanol exhibits partial agonist and antagonist activity at the MOR and partial agonist activity at the KOR. apicareonline.com

In animal models, all three drugs have demonstrated visceral analgesia. documentsdelivered.com However, their relative potencies and side-effect profiles can differ. For instance, butorphanol has been shown to increase urination more in female than in male rats, a sex-specific effect not as pronounced with pentazocine. nih.gov Comparative studies have found that on a milligram basis, nalbuphine is approximately three times more potent as an analgesic than pentazocine, with a slightly longer duration of action. jaypeedigital.com

| Compound | Mu-Opioid Receptor (MOR) Activity | Kappa-Opioid Receptor (KOR) Activity |

| Pentazocine | Partial Agonist / Weak Antagonist | Agonist |

| Nalbuphine | Antagonist | Agonist |

| Butorphanol | Partial Agonist / Antagonist | Partial Agonist |

Interactions with Other Central Nervous System Modulators in Preclinical Settings

Additive or Antagonistic Effects with Sedative-Hypnotics

Preclinical studies have demonstrated that the co-administration of pentazocine with other central nervous system depressants, such as sedative-hypnotics, can lead to additive or synergistic effects. This can result in increased respiratory depression, hypotension, and profound sedation. fda.gov The combination of pentazocine with benzodiazepines like diazepam has been investigated in mice, showing a significant decrease in the onset of diazepam-induced sleep. researchgate.net However, this combination also resulted in a significant decrease in the analgesic profile of pentazocine. researchgate.net Caution is generally advised when pentazocine is used concurrently with other CNS depressants, including alcohol, anesthetics, and tranquilizers. medsafe.govt.nz

Modulation of Neurotransmitter Systems in Co-Administration Studies

Pentazocine hydrochloride's complex pharmacological profile, characterized by its actions on multiple opioid and non-opioid receptors, leads to significant interactions when co-administered with agents that modulate various neurotransmitter systems. Preclinical research has focused on elucidating the mechanistic underpinnings of these interactions, particularly concerning the serotonergic, dopaminergic, and noradrenergic systems. These studies are crucial for understanding the compound's broad spectrum of effects.

Serotonergic System Interactions

Co-administration of pentazocine with serotonergic agents has been a subject of significant interest, primarily due to the potential for pharmacodynamic interactions. Preclinical evidence suggests that pentazocine can influence serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling.

Inhibition of Serotonin Uptake: In vitro studies using synaptosomes from rat cerebral cortex have demonstrated that both the d- and l-isomers of pentazocine can inhibit the uptake of [3H]5-HT. niph.go.jp This inhibition of the serotonin transporter (SERT) can lead to an increase in the synaptic concentration of serotonin, a mechanism shared by selective serotonin reuptake inhibitors (SSRIs). This finding provides a potential mechanistic basis for the clinically observed risk of serotonin syndrome when pentazocine is used concurrently with other serotonergic drugs. nih.gov

Opioid-Mediated Serotonin Release: Beyond uptake inhibition, there is a proposed mechanism of opioid-mediated serotonin release. nih.gov While direct preclinical quantification of this effect with pentazocine is not extensively detailed, the broader class of opioids has been shown to influence serotonin release. This dual action—uptake inhibition and potential release—highlights the complex influence of pentazocine on the serotonergic system.

A study investigating the analgesic efficacy of pentazocine in combination with the SSRI fluoxetine (B1211875) found that fluoxetine did not alter the analgesic effect of pentazocine. nih.gov This suggests that while there is a clear interaction at the level of serotonin modulation, its translation to analgesic effects may be complex and context-dependent.

Table 1: Effect of Pentazocine Isomers on Serotonin Uptake in Rat Brain Synaptosomes

| Compound | Effect on [3H]5-HT Uptake | Reference |

|---|---|---|

| d-Pentazocine | Inhibition | niph.go.jp |

| l-Pentazocine | Inhibition | niph.go.jp |

Dopaminergic System Interactions

Pentazocine's interaction with the dopaminergic system is multifaceted, with preclinical studies revealing both direct and indirect modulatory effects.

Modulation of Dopamine-Dependent Behaviors: Research in mice has shown that pentazocine can potentiate the stereotyped behavior induced by the indirect dopamine (B1211576) agonist methamphetamine. nih.gov This potentiation suggests an enhancement of dopaminergic transmission. Conversely, the same study found that pentazocine did not antagonize the cage climbing behavior induced by the direct D2 dopamine receptor agonist apomorphine, indicating a lack of direct postsynaptic D2 receptor blocking activity. nih.gov

Inhibition of Dopamine Uptake: Similar to its effects on serotonin, in vitro studies have demonstrated that both d- and l-pentazocine inhibit the uptake of [3H]dopamine into synaptosomes from the rat cerebral cortex. niph.go.jp This inhibition of the dopamine transporter (DAT) would be expected to increase synaptic dopamine levels.

Enhanced Locomotor Activity with Dopamine Releasers: Co-administration of pentazocine with the dopamine releaser d-amphetamine has been shown to produce a greater-than-additive increase in locomotor activity in preclinical models. This synergistic effect further supports the notion that pentazocine can amplify the effects of dopaminergic agents.

Table 2: Effect of Pentazocine Isomers on Dopamine Uptake in Rat Brain Synaptosomes

| Compound | Effect on [3H]Dopamine Uptake | Reference |

|---|---|---|

| d-Pentazocine | Inhibition | niph.go.jp |

| l-Pentazocine | Inhibition | niph.go.jp |

Noradrenergic System Interactions

The influence of pentazocine on the noradrenergic system is one of the more clearly defined areas of its preclinical pharmacology, with research pointing to a direct interaction with the norepinephrine (B1679862) transporter (NET).

Inhibition of Norepinephrine Transporter (NET) Function: A key finding is that pentazocine inhibits NET function by reducing its expression on the cell surface. nih.gov Studies using cultured bovine adrenal medullary cells showed that both (-)-pentazocine and (+)-pentazocine inhibited the uptake of [3H]norepinephrine in a concentration-dependent manner. Eadie-Hofstee analysis revealed a significant decrease in the maximal velocity (Vmax) of uptake with little change in the Michaelis constant (Km), suggesting a non-competitive mode of inhibition. nih.gov

Inhibition of Noradrenaline Release: Further evidence of noradrenergic modulation comes from studies on guinea pig cortical slices. l-Pentazocine was found to inhibit the potassium-evoked release of [3H]noradrenaline in a dose-dependent manner. nih.gov This effect was antagonized by a kappa-opioid receptor antagonist, suggesting that this inhibitory action is mediated, at least in part, through kappa-opioid receptors. nih.gov

Inhibition of Norepinephrine Uptake: Consistent with the findings on NET function, both d- and l-pentazocine have been shown to inhibit the uptake of [3H]norepinephrine into synaptosomes from the rat cerebral cortex. niph.go.jp

Table 3: Effect of Pentazocine Enantiomers on Norepinephrine Transporter (NET) Kinetics in Cultured Bovine Adrenal Medullary Cells

| Compound | Concentration (µM) | Effect on Vmax | Effect on Km | Reference |

|---|---|---|---|---|

| (-)-Pentazocine | 3 - 100 | Significant Decrease | Little Change | nih.gov |

| (+)-Pentazocine | 3 - 100 | Significant Decrease | Little Change | nih.gov |

Table 4: Dose-Dependent Inhibition of K+-Evoked [3H]Noradrenaline Release by l-Pentazocine in Guinea Pig Cortical Slices

| Concentration of l-Pentazocine (M) | Inhibition of Release | Reference |

|---|---|---|

| 3 x 10⁻⁷ | Observed | nih.gov |

| 10⁻⁶ | Observed | nih.gov |

| 10⁻⁵ | Observed | nih.gov |

Emerging Research Themes and Future Directions

Elucidation of Precise Molecular Mechanisms Underlying Specific Pharmacological Effects

Pentazocine (B1679294) hydrochloride exhibits a complex mechanism of action, interacting with multiple receptor systems to produce its therapeutic and side effects. patsnap.com It is a synthetic opioid analgesic that functions as a mixed agonist-antagonist. youtube.comnih.gov Its primary analgesic effects are attributed to its agonist activity at kappa-opioid receptors (KOR). patsnap.comyoutube.com Activation of KORs initiates a cascade of intracellular events, including the inhibition of the enzyme adenylate cyclase, which leads to reduced levels of cyclic AMP (cAMP). patsnap.com This, in turn, decreases the release of neurotransmitters involved in pain transmission, such as substance P and glutamate. patsnap.com

In addition to its kappa-agonist activity, pentazocine acts as a weak antagonist or partial agonist at mu-opioid receptors (MOR). patsnap.comndanesthesiaservices.com This interaction is significant because it contributes to a "ceiling effect" for respiratory depression, a common and dangerous side effect of full mu-agonist opioids like morphine. patsnap.comcda-amc.ca By competing with full agonists for MOR binding sites, pentazocine can diminish their effects, making it a potentially safer option regarding respiratory risk. patsnap.com